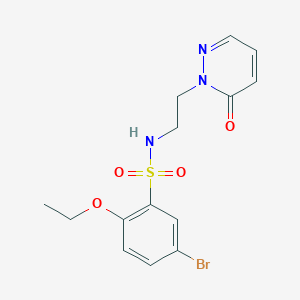

5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a bromo group at the 5-position and an ethoxy group at the 2-position. The sulfonamide nitrogen is connected via an ethyl linker to a 6-oxopyridazine heterocycle.

Properties

IUPAC Name |

5-bromo-2-ethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O4S/c1-2-22-12-6-5-11(15)10-13(12)23(20,21)17-8-9-18-14(19)4-3-7-16-18/h3-7,10,17H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMIIJAVTSETJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step reactions, which can be outlined as follows:

Synthesis of the Pyridazine Core

A precursor pyridazine compound is formed through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.

Functionalization of Pyridazine

Synthesis of the Ethoxybenzenesulfonamide Moiety

Starting with a brominated aromatic compound, ethoxylation can be carried out under basic conditions.

The sulfonamide group is introduced through sulfonylation reactions using appropriate sulfonyl chlorides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. Process optimization might include the use of catalytic agents, controlled temperature conditions, and solvent systems that maximize the efficiency of each reaction step.

Chemical Reactions Analysis

Oxidation: : This compound can undergo oxidation reactions, typically involving the pyridazine ring.

Reduction: : Reduction reactions might target the nitro or carbonyl groups if present in the compound.

Substitution: : Halogen substitution (especially bromine) and nucleophilic substitution on the ethoxy and sulfonamide groups can occur.

Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: : Including sodium borohydride or lithium aluminium hydride for reduction reactions.

Nucleophiles: : Ammonia or amines for nucleophilic substitution reactions.

Major Products: The major products of these reactions depend on the reagents and conditions used. For instance, oxidative reactions may yield higher-order oxidized derivatives, while substitution reactions could result in various substituted analogs of the original compound.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological contexts:

-

Antitumor Activity :

- Several studies have indicated that compounds with similar structures exhibit antitumor properties. The presence of the benzenesulfonamide moiety is often linked to enhanced bioactivity against cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity against breast cancer cells, suggesting that 5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide may also possess similar properties.

-

Antimicrobial Properties :

- Research has highlighted the antimicrobial efficacy of sulfonamide derivatives. The sulfonamide group is known for its ability to inhibit bacterial growth, making this compound a candidate for further investigation as an antimicrobial agent.

-

Neuroprotective Effects :

- Preliminary studies suggest that derivatives of pyridazinone can protect neuronal cells from oxidative stress. This opens avenues for exploring the neuroprotective potential of this compound in conditions such as Alzheimer's disease.

Materials Science Applications

In addition to its biological applications, this compound may have utility in materials science:

-

Polymer Chemistry :

- The functional groups present in the compound allow for potential use as a monomer in polymer synthesis. Its incorporation could lead to polymers with enhanced thermal stability and mechanical properties.

-

Dye Sensitization :

- Compounds with similar structures have been explored as sensitizers in dye-sensitized solar cells (DSSCs). The electronic properties of this compound could be investigated for improving the efficiency of solar energy conversion.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a structurally similar sulfonamide derivative exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that derivatives of benzenesulfonamides possess notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage ranges for potential therapeutic applications.

Case Study 3: Neuroprotection

Research involving neuroblastoma cell lines showed that compounds similar to this compound protected against oxidative stress-induced apoptosis. This suggests potential therapeutic implications for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects involves its binding to specific molecular targets. The pyridazine ring can interact with nucleic acids or proteins, influencing biochemical pathways. The sulfonamide group can mimic natural substrates of enzymes, acting as competitive inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine/Pyrimidine Ring

Compound 5b (4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide)

- Key Differences : Replaces the ethoxy group with a 4-nitrobenzyloxy substituent on the pyridazine ring.

- Spectral Data :

- Synthesis Yield : 91%, indicating efficient nitrobenzyl bromide alkylation under K₂CO₃/DMF conditions .

Compound (Pyrimidinone Analog)

- Key Differences: Replaces the pyridazinone (two adjacent nitrogen atoms) with a pyrimidinone ring (nitrogens at 1,3-positions).

- Structural Note: The ethyl group at the 4-position of the pyrimidinone may enhance lipophilicity compared to the unsubstituted pyridazinone in the target compound .

Heterocycle Modifications in Related Scaffolds

Compound (Oxazolo[4,5-b]pyridine Derivative)

- Key Differences: Incorporates an oxazolo[4,5-b]pyridine fused ring system instead of pyridazinone.

- Impact : The fused oxazole-pyridine system increases rigidity and may enhance π-π stacking interactions.

- Spectral Data :

- Synthesis : Utilizes bromide intermediates in a nucleophilic substitution pathway, yielding 88% product .

Compound (Pyrimidine with Sulfanyl Group)

- Key Differences : Features a pyrimidine ring with a sulfanyl (-S-) linker and methoxy substituent.

- Structural Note: Crystallographic data (IUCr reference HB6971) highlight planar geometry, which contrasts with the non-planar ethyl linker in the target compound .

Substituent Effects on Physicochemical Properties

Spectral and Structural Insights

- NMR Shifts : The ethoxy group in the target compound is expected to show a singlet near δ 1.3–1.5 (CH₃) and δ 4.0–4.2 (OCH₂), whereas nitrobenzyloxy substituents (5b) exhibit downfield-shifted aromatic protons (δ 8.3–8.2) .

- HRMS Accuracy: Minor deviations in HRMS (e.g., 5b: Δ = 0.000239) suggest high purity in synthesized analogs .

Biological Activity

5-Bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has a molecular weight of 402.27 g/mol and features a sulfonamide functional group, which is known for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 402.27 g/mol |

| CAS Number | 1049495-28-4 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the bromination of an ethoxy-substituted benzene followed by the introduction of a pyridazine moiety. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the formation of the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. Notably, sulfonamides are known to interact with carbonic anhydrases (CAs), which play critical roles in physiological processes.

In Vitro Studies

Research has identified that derivatives similar to this compound exhibit significant inhibitory activities against various isoforms of carbonic anhydrase (CA), including hCA II and hCA IX. For instance, studies have shown that certain pyridazine derivatives can inhibit hCA II with inhibition constants in the low nanomolar range (e.g., ) .

In Vivo Studies

In vivo evaluations have demonstrated anti-inflammatory and analgesic effects associated with compounds containing the pyridazine sulfonamide structure. These findings suggest that this compound may possess therapeutic potential in treating inflammatory diseases .

Case Studies

-

Study on Anti-inflammatory Activity

- Objective : To evaluate the anti-inflammatory properties of pyridazine sulfonamides.

- Findings : The study reported that certain derivatives exhibited significant inhibition of COX enzymes and showed promising results in reducing inflammation in animal models.

-

Evaluation of Anticancer Properties

- Objective : To assess the anticancer potential against cancer cell lines.

- Findings : The compound demonstrated selective cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent through mechanisms involving CA inhibition .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how are reaction conditions tailored to improve yield?

- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

- Sulfonamide coupling : Reacting 5-bromo-2-ethoxybenzenesulfonyl chloride with a pyridazinone-ethylamine intermediate under controlled pH (7–8) in anhydrous THF or DCM at 0–5°C to minimize hydrolysis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Catalysts like DMAP or triethylamine enhance nucleophilic substitution efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for validation?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃; pyridazinone protons at δ 6.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 468.05 for C₁₅H₁₆BrN₃O₄S) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

Q. What are the primary biological targets hypothesized for this compound, and how are preliminary activity assays designed?

- Methodology :

- Target prediction : Computational docking (AutoDock/Vina) identifies potential interactions with enzymes like carbonic anhydrase or kinases, leveraging the sulfonamide group’s affinity for zinc-containing active sites .

- In vitro screening : Enzyme inhibition assays (e.g., fluorescence-based) at varying concentrations (1–100 µM) with controls (e.g., acetazolamide for carbonic anhydrase) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental vs. theoretical electronic properties (e.g., dipole moments, HOMO-LUMO gaps)?

- Methodology :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations compare experimental UV-Vis spectra (λmax ~270 nm) with simulated transitions to validate electron distribution .

- Molecular dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. water) on conformational stability, addressing anomalies in NMR coupling constants .

Q. What strategies mitigate side reactions during functionalization of the pyridazinone ring (e.g., bromination or alkylation)?

- Methodology :

- Regioselective bromination : Use NBS (N-bromosuccinimide) in DMF at 40°C to target the pyridazinone C-3 position, monitored by TLC to halt reaction at <10% di-substitution .

- Protecting groups : Temporarily block the sulfonamide NH with Boc (tert-butoxycarbonyl) before alkylation to prevent quaternization .

Q. How do contradictory bioactivity results (e.g., IC₅₀ variability across cell lines) arise, and what experimental controls ensure reliability?

- Methodology :

- Cell line validation : Use isogenic lines (e.g., HEK293 vs. HeLa) to assess off-target effects; include viability controls (MTT assay) to rule out cytotoxicity .

- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes (human/rat) to identify rapid degradation pathways that skew IC₅₀ values .

Q. What crystallographic techniques resolve ambiguities in hydrogen-bonding networks impacting solubility and stability?

- Methodology :

- Single-crystal XRD : Resolve disorder in ethoxy/pyridazinone moieties using low-temperature (100 K) data collection and SHELXL refinement .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) to correlate packing efficiency with experimental solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.